An In-depth Technical Guide to 2-Nitrothiophenol
An In-depth Technical Guide to 2-Nitrothiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrothiophenol, with the CAS number 4875-10-9 , is an organosulfur compound of significant interest in various fields of chemical and pharmaceutical research.[1][2][3][4][5] Its unique molecular structure, featuring a nitro group ortho to a thiol group on a benzene ring, imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and a useful tool in biochemical studies. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 2-Nitrothiophenol, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
2-Nitrothiophenol, also known as 2-mercaptonitrobenzene, is a yellow crystalline solid.[6] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4875-10-9 | [1][2][3] |
| Molecular Formula | C6H5NO2S | [1][2] |
| Molecular Weight | 155.17 g/mol | [1][2] |
| Melting Point | 56-58 °C | [7] |
| Boiling Point | 262.5 ± 23.0 °C at 760 mmHg | [7][8] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
| Appearance | Yellow crystalline solid | [6] |
| Solubility | Soluble in organic solvents. | [6] |
| pKa | 5.10 ± 0.43 (Predicted) | [7] |
Synthesis and Reactivity
The synthesis of 2-Nitrothiophenol is a critical process for its availability in research and industry. One common laboratory-scale synthesis involves the reaction of 2-chloronitrobenzene with a sulfur source.
Synthesis Workflow
Caption: General workflow for the synthesis of 2-Nitrothiophenol.
2-Nitrothiophenol exhibits reactivity characteristic of both its thiol and nitro functional groups. The thiol group can undergo oxidation to form a disulfide, while the nitro group can be reduced to an amine. This dual reactivity makes it a versatile building block in the synthesis of more complex molecules.
Experimental Protocols
Synthesis of 2-Aminothiophenol from 2-Nitrothiophenol
A key application of 2-Nitrothiophenol is its use as a precursor for the synthesis of 2-aminothiophenol, a vital intermediate in the production of pharmaceuticals and dyes. The reduction of the nitro group is a common and critical transformation.
Materials:
-
2-Nitrothiophenol
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Zinc dust)[9][10][11]
-
Acid (e.g., Hydrochloric acid)
-
Base (e.g., Sodium hydroxide)
-
Standard laboratory glassware and equipment
Procedure (Example using SnCl₂·2H₂O): [10]
-
In a round-bottom flask, dissolve 2-Nitrothiophenol in ethanol.
-
Add an excess of Tin(II) chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-aminothiophenol.
-
Purify the product by crystallization or column chromatography if necessary.
Quantification of Thiol Groups using Ellman's Reagent (DTNB)
While 2-Nitrothiophenol itself is not Ellman's reagent, its derivative, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a widely used reagent for quantifying free sulfhydryl groups in a sample. The reaction of DTNB with a thiol releases 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored species that can be quantified spectrophotometrically at 412 nm.[7][12][13][14]
Principle of Ellman's Assay
Caption: Principle of the Ellman's Reagent assay for thiol quantification.
Role in Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature implicating 2-Nitrothiophenol in specific signaling pathways. Thiol-containing molecules, in general, are known to play crucial roles in cellular signaling, primarily through redox-mediated mechanisms and post-translational modifications of proteins.[15] For instance, hydrogen sulfide (H₂S) and S-nitrosothiols are recognized as important signaling molecules.[15][16][17]
While 2-Nitrothiophenol itself is not a known signaling molecule, its properties as a thiol-containing aromatic compound suggest potential for interaction with biological systems. It could potentially be explored as a probe to study thiol-sensitive signaling events or as a precursor for the synthesis of more complex molecules designed to modulate specific pathways.[18][19][20][21][22] Further research is required to elucidate any direct or indirect roles of 2-Nitrothiophenol in cellular signaling.
Applications in Research and Drug Development
The primary application of 2-Nitrothiophenol in the context of drug development lies in its utility as a versatile chemical intermediate.
-
Synthesis of Bioactive Molecules: As a precursor to 2-aminothiophenol, it is instrumental in the synthesis of various heterocyclic compounds, some of which exhibit biological activity.[9]
-
Development of Chemical Probes: The reactivity of the thiol group can be exploited to develop probes for detecting specific analytes or for studying biological processes.
-
Material Science: Thiophenols are used in the functionalization of nanoparticles and surfaces, which has applications in drug delivery and diagnostics.
Safety and Handling
2-Nitrothiophenol is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[3] It is harmful if swallowed or in contact with skin.[21] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Nitrothiophenol is a valuable chemical compound with a well-defined set of physical and chemical properties. Its significance in research and drug development stems primarily from its role as a key synthetic intermediate. While its direct involvement in biological signaling pathways remains to be explored, its unique chemical characteristics offer potential for the development of novel research tools and therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in the laboratory.
References
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- 20. Collection - Reaction-Based Fluorescent Probe for Selective Discrimination of Thiophenols over Aliphaticthiols and Its Application in Water Samples - Analytical Chemistry - Figshare [acs.figshare.com]
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